(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1H-indol-3-yl)methanone
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Overview
Description
The compound “(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1H-indol-3-yl)methanone” is a complex organic molecule that features a combination of furan, piperidine, and indole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The presence of the ether oxygen in the furan moiety can improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1H-indol-3-yl)methanone” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the furan-2-ylmethylthio intermediate: This could be achieved by reacting furan-2-carbaldehyde with a thiol compound under acidic or basic conditions.
Attachment to the piperidine ring: The intermediate can then be reacted with a piperidine derivative, possibly through a nucleophilic substitution reaction.
Coupling with the indole moiety: The final step might involve coupling the piperidine intermediate with an indole derivative, potentially using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound “(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1H-indol-3-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced indole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, such compounds can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
In industry, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1H-indol-3-yl)methanone: Similar compounds might include other indole derivatives or piperidine-containing molecules.
Indole derivatives: These are widely studied for their biological activities.
Piperidine derivatives: Known for their pharmacological properties.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-20(18-12-21-19-6-2-1-5-17(18)19)22-9-7-15(8-10-22)13-25-14-16-4-3-11-24-16/h1-6,11-12,15,21H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCJBJSGXZINGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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